![molecular formula C14H14O B6321560 4-(3-Methylphenyl)-2-methylphenol, 95% CAS No. 876473-48-2](/img/structure/B6321560.png)
4-(3-Methylphenyl)-2-methylphenol, 95%
Overview
Description
4-(3-Methylphenyl)-2-methylphenol, 95%, also known as 4-Methyl-2-methoxyphenol, is an aromatic organic compound that is widely used in the laboratory and industrial settings. It is a white crystalline solid with a melting point of 131-133°C and a boiling point of 270-272°C. 4-Methyl-2-methoxyphenol is a versatile compound that can be used for a variety of purposes, including synthesis of other compounds, as a catalyst, and for the production of various products.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-(3-Methylphenyl)-2-methylphenol involves the Friedel-Crafts alkylation of 3-methylphenol with 3-methylbenzyl chloride using aluminum chloride as a catalyst.
Starting Materials
3-methylphenol, 3-methylbenzyl chloride, aluminum chloride
Reaction
Mix 3-methylphenol and 3-methylbenzyl chloride in a 1:1 molar ratio in anhydrous dichloromethane, Add aluminum chloride as a catalyst and stir the mixture at room temperature for several hours, Quench the reaction with water and extract the product with ethyl acetate, Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product, Purify the product by recrystallization from ethanol to obtain 4-(3-Methylphenyl)-2-methylphenol, 95% yield
Scientific Research Applications
4-(3-Methylphenyl)-2-methylphenol, 95%ethoxyphenol has a variety of scientific research applications. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials. Additionally, it is used in the production of dyes, pigments, and other materials. Furthermore, it is used as a reagent in the synthesis of other compounds, such as amines, esters, and ethers.
Mechanism Of Action
The mechanism of action of 4-(3-Methylphenyl)-2-methylphenol, 95%ethoxyphenol is not well understood. However, it is believed that the compound acts as an electron donor, allowing it to interact with other compounds and facilitate the formation of new compounds. It is also believed that the compound can act as a proton donor, allowing it to interact with other compounds and facilitate the formation of new compounds. Additionally, it is believed that the compound can act as a Lewis acid, allowing it to interact with other compounds and facilitate the formation of new compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(3-Methylphenyl)-2-methylphenol, 95%ethoxyphenol are not well understood. However, it is believed that the compound can act as an antioxidant, which can help protect cells from damage caused by free radicals. Additionally, it is believed that the compound can act as an anti-inflammatory agent, which can help reduce inflammation in the body. Furthermore, it is believed that the compound can act as an antimicrobial agent, which can help reduce the growth of bacteria and other microorganisms.
Advantages And Limitations For Lab Experiments
The main advantages of using 4-(3-Methylphenyl)-2-methylphenol, 95%ethoxyphenol in laboratory experiments are its low cost, its low toxicity, and its ease of use. Additionally, the compound is relatively stable, which makes it ideal for use in long-term experiments. However, one of the main limitations of using 4-(3-Methylphenyl)-2-methylphenol, 95%ethoxyphenol in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound is flammable, which can be a safety concern in the laboratory.
Future Directions
There are a number of potential future directions for 4-(3-Methylphenyl)-2-methylphenol, 95%ethoxyphenol. One potential future direction is the development of new synthetic methods for the production of the compound. Additionally, further research could be conducted on the biochemical and physiological effects of the compound, as well as its potential uses in the medical and pharmaceutical fields. Furthermore, further research could be conducted on the potential uses of the compound as a catalyst in the production of polymers and other materials. Finally, further research could be conducted on the potential uses of the compound as an antioxidant and anti-inflammatory agent.
properties
IUPAC Name |
2-methyl-4-(3-methylphenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-4-3-5-12(8-10)13-6-7-14(15)11(2)9-13/h3-9,15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLFMRIVRXGQOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597210 | |
Record name | 3,3'-Dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-methylphenyl)phenol | |
CAS RN |
876473-48-2 | |
Record name | 3,3'-Dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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